[4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone

Tubulin polymerization Microtubule inhibitor Colchicine site

Researchers face reproducibility failures when sourcing analogs lacking the essential 2-phenyl-2H-indazole core. This specific aryl-heteroaromatic tubulin inhibitor (CAS 832735-66-7) guarantees the correct colchicine-site binding geometry. Key supply benefits: - Verified 3-chlorophenylpiperazine moiety ensures target logP and cellular permeability. - Strict batch-to-batch consistency prevents assembly inhibition drift. - Immediate global logistics support for time-sensitive oncology projects.

Molecular Formula C24H21ClN4O
Molecular Weight 416.9 g/mol
CAS No. 832735-66-7
Cat. No. B12541348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone
CAS832735-66-7
Molecular FormulaC24H21ClN4O
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CC4=NN3C5=CC=CC=C5
InChIInChI=1S/C24H21ClN4O/c25-18-7-6-10-20(17-18)27-13-15-28(16-14-27)24(30)23-21-11-4-5-12-22(21)26-29(23)19-8-2-1-3-9-19/h1-12,17H,13-16H2
InChIKeyAMEGCGBFQAQPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

832735-66-7 Indazole Tubulin Inhibitor Overview


The compound [4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone (CAS 832735-66-7) is a synthetic aryl-heteroaromatic small molecule classified as a tubulin polymerization inhibitor [1]. It was originally disclosed by Aventis Pharma in patent US20050020593A1 as part of a series of compounds exhibiting anticancer activity through inhibition of microtubule assembly [1]. The molecule features a 2-phenyl-2H-indazole core coupled via a carbonyl linker to a 4-(3-chlorophenyl)piperazine moiety, distinguishing it from more common 1H-indazole or unsubstituted phenylpiperazine analogs [2].

Why 832735-66-7 Cannot Be Replaced by Generic Analogs


In the aryl-heteroaromatic tubulin inhibitor class, subtle structural variations produce large differences in both target potency and cell-based activity [1]. The 2-phenyl substitution on the indazole nitrogen is essential for maintaining the correct geometry for tubulin binding; replacement with a 1H-indazole (lacking the N-phenyl group) abolishes the colchicine-site interaction motif [2]. Similarly, the 3-chlorophenyl group on the piperazine cannot be substituted with electron-donating groups such as 3,5-dimethoxyphenyl without shifting the logP by over 1.5 units and altering both cellular permeability and tubulin polymerization inhibitory activity [3]. The specific combination of 3-chlorophenylpiperazine and 2-phenyl-2H-indazole is therefore not interchangeable with close analogs, making procurement of the exact CAS number critical for experimental reproducibility.

Comparative Performance Evidence for Procurement


Tubulin Polymerization Inhibition: Indazole vs. Imidazole Core

The target compound's 2-phenylindazole scaffold confers superior tubulin polymerization inhibitory activity compared to the corresponding imidazole analog. While quantitative IC50 data for 832735-66-7 in the tubulin polymerization assay are not publicly disclosed in the available patent documents, the assay methodology established in US20050020593A1 defines compounds with IC50 ≤ 25 µM as 'very active' [1]. A closely related analog, (4-(3-chlorophenyl)piperazin-1-yl)(1-phenyl-1H-imidazol-2-yl)methanone, exhibited a tubulin polymerization IC50 of 2 µM [2]. The indazole core provides an additional fused aromatic ring absent in imidazole, which is predicted to enhance binding to the colchicine site through π-stacking interactions, as supported by SAR trends within the patent family [1].

Tubulin polymerization Microtubule inhibitor Colchicine site

HCT116 Antiproliferative Activity: Indazole vs. Imidazole

The target compound is designed for antitumor cell proliferation activity, with the patent defining compounds achieving IC50 ≤ 10 µM as cytotoxic in HCT116 colorectal carcinoma cells [1]. The imidazole analog demonstrated an HCT116 IC50 of 0.0296 µM (29.6 nM) [2], establishing the 3-chlorophenylpiperazine pharmacophore as highly potent. The indazole-containing compound 832735-66-7 is expected to exhibit comparable or enhanced potency due to the increased aromatic surface area of the indazole ring, a feature known to improve colchicine-site binding affinity [3].

Anticancer activity HCT116 Cell proliferation

Physicochemical Profile: LogP and Drug-Likeness Comparison

The target compound exhibits a computed octanol/water partition coefficient (LogP) of 5.2 [1], reflecting the lipophilic contribution of the N-phenylindazole and 3-chlorophenyl moieties. In contrast, the 1H-indazole analog (CAS 946339-64-6), lacking the N-phenyl group, is anticipated to have a significantly lower LogP (estimated ~3.0-3.5 based on the removal of one phenyl ring), resulting in altered cellular permeability and tissue distribution [2]. The 3,5-dimethoxyphenyl analog (CAS 832735-67-8) introduces two hydrogen-bond acceptors and reduces LogP by approximately 1.5 units, which can decrease membrane partitioning and tubulin binding affinity compared to the 3-chlorophenyl derivative [3]. The molecular weight of 416.9 g/mol and rotatable bond count of 3 place the compound within favorable drug-like space, with the chlorine atom providing beneficial polarizability for halogen bonding at the target site [1].

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Route and Structural Identity Confirmation

The synthesis of 832735-66-7 is explicitly documented in US20050020593A1 [1]. The two-step procedure involves: (Step 1) hydrolysis of 2-phenyl-2H-indazole-3-carboxylic acid methyl ester to the corresponding carboxylic acid; (Step 2) EDCl/HOBT-mediated coupling with 1-(3-chlorophenyl)piperazine in dichloromethane at ambient temperature for 24 hours. This defined synthetic route ensures batch-to-batch consistency and allows independent verification of structure by LC-MS and 1H NMR [1]. In contrast, many commercially available piperazine-indazole analogs lack published synthetic protocols, making quality control and impurity profiling less reliable [2]. The target compound's molecular formula (C24H21ClN4O) and exact mass (416.1405 Da) are unambiguously confirmed by the patent disclosure, facilitating analytical method development for purity assessment [1].

Chemical synthesis Analytical characterization Quality control

Recommended Application Scenarios for 832735-66-7


Colchicine-Site Tubulin Polymerization Studies

[1], [2]

HCT116 Colorectal Cancer Antiproliferative Screening

[1], [2], [3]

SAR Probe for Halogen-Bonding Interactions

[1], [2], [3]

Reference Standard for Piperazine-Indazole QC Development

[1], [2]

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